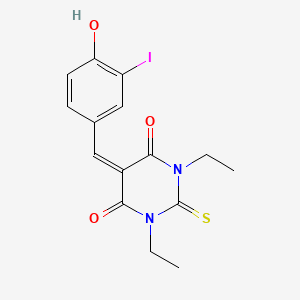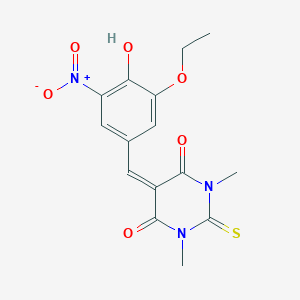
N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as MNPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Mechanism of Action
The mechanism of action of N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been found to inhibit the activity of PKC and MAPK, which are both involved in regulating cellular processes such as proliferation and differentiation. N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been found to induce apoptosis in various cancer cell lines, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects
N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been found to exhibit a range of biochemical and physiological effects, including the modulation of various signaling pathways and enzymes. N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been found to inhibit the activity of PKC and MAPK, which are both involved in regulating cellular processes such as proliferation and differentiation. N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been found to induce apoptosis in various cancer cell lines, suggesting that it may have potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in lab experiments is its ability to modulate various signaling pathways and enzymes, making it a useful tool for investigating the role of these pathways in various biological processes. However, one limitation of using N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are many possible future directions for research involving N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One potential direction is the investigation of its potential as an anticancer agent, either alone or in combination with other compounds. Another potential direction is the investigation of its role in regulating other cellular processes, such as autophagy and inflammation. Additionally, further studies may be needed to fully understand the mechanism of action of N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide and its potential limitations in various applications.
Synthesis Methods
N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 2-methyl-3-nitrobenzaldehyde with 3-(3,4,5-trimethoxyphenyl)acrylic acid followed by reduction with sodium borohydride. Other methods involve the use of different starting materials and reagents, such as the reaction of 2-methyl-3-nitroaniline with 3-(3,4,5-trimethoxyphenyl)acryloyl chloride.
Scientific Research Applications
N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been used in a wide range of scientific research applications, including studies on the role of various enzymes and signaling pathways in biological processes. For example, N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been used to investigate the activity of protein kinase C (PKC) and its role in regulating cellular processes such as proliferation and differentiation. N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been used to study the role of the mitogen-activated protein kinase (MAPK) pathway in various cellular processes, including cell cycle progression and apoptosis.
properties
IUPAC Name |
(E)-N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c1-12-14(6-5-7-15(12)21(23)24)20-18(22)9-8-13-10-16(25-2)19(27-4)17(11-13)26-3/h5-11H,1-4H3,(H,20,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTJXEQWANTPQJ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5915373.png)
![5-imino-2-isobutyl-6-(3-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915381.png)
![3-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B5915395.png)
![3-(2-methoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide](/img/structure/B5915407.png)
![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5915414.png)



![1-(4-bromophenyl)-3-[(4-ethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5915460.png)
![1-(2,4-dichlorophenyl)-5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5915468.png)
![N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5915476.png)
![3-{[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5915490.png)

![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide](/img/structure/B5915498.png)